molecular formula C13H19N5 B597307 N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1260614-73-0

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B597307
CAS No.: 1260614-73-0
M. Wt: 245.33
InChI Key: XRIARWQZLGCQDM-GXSJLCMTSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine reflects the compound’s intricate heterocyclic architecture. The parent structure is the 7H-pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. The numbering begins at the pyrimidine nitrogen, with the pyrrole ring occupying positions 1–3 and the pyrimidine at positions 4–7. The 4-amine substituent at position 4 of the pyrimidine ring is modified by two alkyl groups: a methyl group (-CH₃) and a (3S,4S)-4-methylpiperidin-3-yl moiety.

The stereochemical descriptors (3S,4S) specify the absolute configuration of the piperidine substituent. X-ray crystallographic studies of related piperidine derivatives confirm that the trans-configuration of methyl groups at C3 and C4 stabilizes the chair conformation, optimizing steric interactions. Comparative analysis with its (3R,4R)-diastereomer (PubChem CID 23401507) reveals distinct biological activities, underscoring the importance of stereochemistry in pharmacological targeting.

Table 1: Key Stereochemical and Structural Features

Feature Description Source
Core structure 7H-pyrrolo[2,3-d]pyrimidine with 4-amine substitution
Piperidine substituent (3S,4S)-4-methylpiperidin-3-yl group at N4
Stereochemical impact Enhanced target binding affinity compared to (3R,4R)-diastereomer

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Core Structure Variations

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and planar geometry, which facilitate interactions with kinase ATP-binding pockets. Substituent variations at positions 4 and 7 significantly modulate biological activity:

  • Position 4 modifications :

    • The 4-amine group in the target compound allows for hydrogen bonding with catalytic lysine residues in kinases.
    • Replacement with electron-withdrawing groups (e.g., nitro in compound 1 , EC₉₀ = 12.3 µM) enhances antiviral activity but increases cytotoxicity.
    • Chloro substitutions (e.g., 2-chloro derivative) improve metabolic stability but reduce solubility.
  • Position 7 modifications :

    • Alkyl or aryl groups at position 7 influence π-π stacking interactions. For example, 7-(meta-chlorobenzyl) derivatives exhibit potent Zika virus inhibition (EC₉₀ = 12.4 µM).
    • Hydrogenation to 7,8-dihydropyrrolo[2,3-d]pyrimidine reduces planarity, altering target selectivity.

Table 2: Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Position 4 Substituent Position 7 Substituent Activity (EC₉₀, µM) Source
Target compound N-methylpiperidinyl H N/A
Derivative 1 Nitrobenzyl H 12.3
Derivative 30 Cyanobenzyl meta-Chlorobenzyl 12.4

Piperidine Substitution Patterns in Related Pharmaceutical Intermediates

Piperidine rings are ubiquitous in drug design due to their conformational flexibility and ability to engage in cation-π interactions. In the target compound, the (3S,4S)-4-methylpiperidin-3-yl group serves as a chiral pharmacophore, critical for binding to Janus kinases (JAKs). Key structural trends in piperidine-containing intermediates include:

  • Stereoselective synthesis :

    • Ring-closing metathesis (RCM) of d-serine-derived precursors yields enantiomerically pure trans-(3S,4S)-piperidines with >90% ee.
    • Enzymatic dynamic kinetic resolution (DKR) enables scalable production of tofacitinib intermediates, emphasizing the industrial relevance of stereocontrol.
  • Substituent effects :

    • C4-methyl groups enhance metabolic stability by shielding the piperidine nitrogen from oxidative degradation.
    • N-Benzylation (e.g., in CAS 477600-73-0) improves blood-brain barrier penetration but introduces synthetic complexity.

Table 3: Piperidine Substitution in Pharmaceutical Intermediates

Intermediate Piperidine Substituents Application Source
Target compound (3S,4S)-4-methylpiperidin-3-yl JAK inhibitor intermediate
Tofacitinib N-oxide 1-(2-Cyanoacetyl)-4-methyl JAK metabolite
CAS 477600-73-0 1-(Phenylmethyl)-4-methyl Neurological agent

Properties

IUPAC Name

N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIARWQZLGCQDM-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659969
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206825-36-6, 1260614-73-0
Record name rel-N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206825-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Conditions

The most widely documented method involves hydrogenolytic removal of a benzyl protecting group from methyl(1-benzyl-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (Method B intermediate). The reaction proceeds in a mixture of ethanol and water (15 mL ethanol : 1.5 mL 2N HCl) under 50 psi hydrogen pressure using 20% palladium hydroxide on carbon as the catalyst. After 48 hours at room temperature, the mixture is filtered through Celite and concentrated, yielding the target compound with 90% efficiency.

Key Parameters:

  • Catalyst loading: 0.5 g per 2.19 mmol substrate

  • Purification: Flash chromatography (silica gel, 5% methanol/dichloromethane)

  • Yield: 90%

Stereochemical Considerations

The (3S,4S) configuration is preserved during hydrogenolysis due to the stability of the piperidine ring under mild hydrogenation conditions. Chiral HPLC or X-ray crystallography is typically employed to confirm stereochemical integrity post-synthesis.

Chiral Resolution of Racemic Mixtures

Patent-Based Approach (US20160122354A1)

A 2016 patent describes resolving racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine using chiral acids. The process involves:

  • Treating the racemate with dibenzoyl-L-tartaric acid in ethanol.

  • Crystallizing the diastereomeric salt to isolate the (3S,4S) enantiomer.

  • Neutralizing the salt with aqueous sodium hydroxide to recover the free base.

Optimized Conditions:

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 0–5°C during crystallization

  • Yield: 78–85% enantiomeric excess (ee)

Comparative Analysis of Chiral Acids

Chiral Acidee (%)Solvent SystemYield (%)
Dibenzoyl-L-tartaric85Ethanol/water78
L-Malic acid72Methanol65
Camphorsulfonic acid68Acetone60

Data adapted from

Dihydrochloride Salt Formation

Salt Preparation for Enhanced Stability

The dihydrochloride salt (CAS 2803420-48-4) is synthesized by treating the free base with hydrochloric acid in anhydrous ether. The reaction achieves 97% purity after recrystallization from ethanol/diethyl ether.

Procedure:

  • Dissolve free base (1 equiv) in ethanol.

  • Add 2.2 equiv HCl gas at 0°C.

  • Stir for 2 hours, then filter and wash with cold ether.

Analytical Data:

  • Molecular weight: 318.25 g/mol

  • Formula: C₁₃H₂₁Cl₂N₅

  • Melting point: 238–240°C (decomposition)

Critical Analysis of Methodologies

Yield and Scalability Challenges

While hydrogenolysis offers high yields (90%), the 48-hour reaction time and high-pressure hydrogenation limit industrial scalability. Conversely, chiral resolution avoids hazardous hydrogen gas but requires costly enantiopure acids and multi-step crystallization.

Stereochemical Purity Verification

All methods rely on advanced analytical techniques to confirm the (3S,4S) configuration:

  • Circular Dichroism (CD): Distinct Cotton effects at 220 nm and 265 nm.

  • X-ray Diffraction: Crystallographic data confirms chair conformation of the piperidine ring.

  • Chiral HPLC: Retention time alignment with reference standards (Chiralpak AD-H column, hexane/ethanol 85:15).

Emerging Synthetic Strategies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic intermediates. Candida antarctica lipase B (CAL-B) achieves 92% ee in transesterification reactions, though yields remain suboptimal (≤50%).

Continuous-Flow Hydrogenation

Microreactor systems reduce hydrogenolysis time to 6 hours by enhancing gas-liquid mass transfer. Initial trials report 88% yield at 100°C and 30 bar H₂ .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrrolo[2,3-d]pyrimidine derivatives vary primarily in substituents at the N4 position and modifications to the piperidine ring. Below is a comparative analysis:

Key Observations :

  • Electron-donating groups (e.g., methyl in Compound 12) may enhance binding to hydrophobic targets .
  • Stereochemistry : The (3S,4S) configuration in the target compound contrasts with the (3r,6s) isomer in , which may lead to divergent biological interactions due to spatial orientation differences .
  • Salt Forms : Hydrochloride salts (e.g., 1260590-51-9) improve bioavailability compared to free bases, a critical factor in drug development .

Spectroscopic and Analytical Data

  • NMR Shifts : The target compound’s piperidine protons resonate distinctively (e.g., δ ~2.30 ppm for methyl groups), differing from aryl-substituted analogs (e.g., δ ~6.80–8.34 ppm for aromatic protons in Compound 11) .
  • HRMS Accuracy : Close alignment between calculated and observed HRMS values (e.g., Δ <0.007 for Compound 6) confirms high purity in synthesized derivatives .

Biological Activity

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2803420-48-4
  • Molecular Formula : C13H21Cl2N5
  • Molecular Weight : 318.25 g/mol
  • Purity : 97%

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific protein interactions involved in cellular signaling pathways.

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It has shown potential in modulating the activity of receptors linked to neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. While detailed pharmacokinetic data is limited, initial assessments indicate:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Moderate volume of distribution, suggesting tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely, with metabolites detectable in urine.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
    • Example: A study on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM.
  • Neuroprotective Effects : Research into neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
    • Example: In models of neurodegeneration, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
CytotoxicitySignificant reduction in viability
NeuroprotectionDecreased ROS levels
Protein Kinase InhibitionPotential inhibition observed

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .
  • Purification : Reverse-phase chromatography or recrystallization for stereochemical purity .

Basic: How should this compound be stored and handled to ensure stability and safety?

Answer:
Storage :

  • Temperature : 2–8°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon or nitrogen to avoid oxidation .

Q. Safety Protocols :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer: Contradictions often arise from:

  • Stereochemical Variants : Ensure the (3S,4S) configuration is confirmed via chiral HPLC or X-ray crystallography .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
  • Metabolic Stability : Use liver microsome assays to compare species-specific degradation rates (e.g., human vs. rodent) .

Example : A study showing low IC₅₀ in kinase assays () may conflict with in vivo toxicity data () due to off-target effects. Resolve via:

  • Selectivity Profiling : Kinase panel screening (≥100 kinases) .
  • Dose-Response Studies : Establish therapeutic index ranges .

Advanced: What analytical methods validate stereochemical purity and compound identity?

Answer:

MethodApplicationKey Parameters
Chiral HPLC Enantiomeric excess (ee)Column: Chiralpak AD-H; Mobile phase: hexane/IPA (90:10)
1H/13C NMR Stereochemical assignmentδ 1.2–1.5 ppm (piperidine CH₃), coupling constants (J = 6–8 Hz for S,S diastereomers)
HRMS Molecular ion confirmationm/z 245.1765 [M+H]+ (calc. 245.1768)
X-ray Crystallography Absolute configurationR-factor ≤0.05

Advanced: How to design SAR studies for this compound?

Answer: Focus on:

Core Modifications : Replace pyrrolo[2,3-d]pyrimidine with imidazo[1,2-a]pyridine to assess ring size impact .

Substituent Variations :

  • Piperidine Methyl : Test 4-ethyl or 4-cyclopropyl analogs .
  • N-Methyl : Replace with trifluoroethyl for enhanced metabolic stability .

Biological Testing :

  • In Vitro : Kinase inhibition (IC₅₀), CYP450 inhibition .
  • In Vivo : PK/PD in murine models (dose: 10–50 mg/kg) .

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify non-kinase targets .
  • ATP-Competitive vs. Allosteric : Compare inhibition in ATP-saturated vs. depleted assays .
  • Crystal Structures : Resolve binding modes (e.g., DFG-in vs. DFG-out conformations) .

Example : If off-target binding to hERG occurs (), introduce polar groups (e.g., -OH) to reduce hERG affinity .

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